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Compound of Interest

Compound Name: Vut-MK142

Cat. No.: B611789

Introduction

Vut-MK142 is a synthetic small molecule identified as a potent agent for promoting the
differentiation of pre-cardiac mesoderm into cardiomyocytes. Derived from the targeted
modification of Cardiogenol C, Vut-MK142 has demonstrated superior cardiomyogenic activity
in various cell lines, including P19 embryonic carcinoma cells and C2C12 skeletal myoblasts.
Its primary application in the context of cardiac tissue engineering is the efficient generation of
a population of cardiomyocytes from progenitor cells. These induced cardiomyocytes can then
serve as the fundamental cellular building blocks for constructing in vitro cardiac tissues for
drug screening, disease modeling, and regenerative medicine research.

Principle of Action

While the precise mode of action is still under investigation, Vut-MK142 treatment has been
shown to significantly up-regulate the expression of key cardiac markers, such as Atrial
Natriuretic Factor (ANF), and to promote the development of spontaneously beating
cardiomyocytes from cardiovascular progenitor cells. This suggests that Vut-MK142 influences
signaling pathways critical for the commitment of progenitor cells to a cardiac lineage.

Data Presentation

The cardiomyogenic activity of Vut-MK142 has been quantified by measuring the expression of
key cardiac transcription factors and markers.
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Result (Fold
Cell Line Marker Assay Increase vs. Reference
Control)
Luciferase
P19 ANF ~15-fold
Reporter
Luciferase
C2C12 ANF ~6-fold
Reporter
Luciferase 2.6 £ 0.3-fold (p
P19 Nkx2.5
Reporter <0.01)
Luciferase 2.2 £ 0.2-fold (p
Cc2C12 Nkx2.5
Reporter <0.01)
Up-regulation of
_ ANF, a-MHC, B-
CVPCs Various RT-PCR
MHC, MLC2yv,
Cx43

ANF: Atrial Natriuretic Factor; Nkx2.5: NK2 homeobox 5; a-MHC: Alpha-Myosin Heavy Chain;
3-MHC: Beta-Myosin Heavy Chain; MLC2v: Myosin Light Chain 2v; Cx43: Connexin 43,;
CVPCs: Cardiovascular Progenitor Cells.

Experimental Protocols

The following protocols are adapted from the methodologies used to validate the
cardiomyogenic activity of Vut-MK142.

Protocol 1: Differentiation of P19 and C2C12 Cells

This protocol is designed to assess the cardiomyogenic potential of Vut-MK142 using
promoter-reporter assays in established cell lines.

Materials:

e P19 or C2C12 cells
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e« DMEM (Dulbecco's Modified Eagle Medium)
o Fetal Bovine Serum (FBS)
 Penicillin-Streptomycin solution

e Vut-MK142 (stock solution in DMSO)

e ANF or Nkx2.5 promoter-luciferase reporter construct
» Transfection reagent

 Luciferase assay system

o 96-well cell culture plates

e Luminometer

Procedure:

e Cell Culture:

o Culture P19 or C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-
Streptomycin at 37°C in a 5% COz2 incubator.

o Passage cells upon reaching 80-90% confluency.
o Transfection:

o Seed cells in a 96-well plate at a density that will result in ~70-80% confluency at the time
of transfection.

o Transfect cells with the desired cardiac promoter-reporter construct (e.g., ANF-luc) using a
suitable transfection reagent according to the manufacturer's instructions.

e Vut-MK142 Treatment:

o 24 hours post-transfection, replace the medium with fresh DMEM containing 1% FBS.
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o Add Vut-MK142 to the treatment wells at a final concentration of 1 uM. For control wells,
add an equivalent volume of DMSO.

o Incubate the cells for 7 days.

e Luciferase Assay:

o After the 7-day incubation, lyse the cells and measure luciferase activity using a
commercial luciferase assay system and a luminometer.

o Normalize the luciferase activity to a co-transfected control reporter or total protein
concentration.

o Express results as fold change relative to the DMSO-treated control cells.

Protocol 2: Differentiation of Cardiovascular Progenitor
Cells (CVPCs)

This protocol is for inducing cardiomyocyte differentiation from progenitor cells and assessing
the expression of a panel of cardiac markers.

Materials:

o Cardiovascular Progenitor Cells (CVPCs)

o M15 differentiation medium

¢ Vut-MK142 (stock solution in DMSO)

e Hanging drop culture plates or non-adherent plates
o Gelatin-coated tissue culture plates

e RNA extraction kit

o cDNA synthesis kit

e Primers for cardiac markers (e.g., ANF, a-MHC, 3-MHC, MLC2v, Cx43, GAPDH)
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» RT-PCR reagents and thermal cycler
Procedure:
e Cardiac Body (CB) Formation:
o Harvest CVPCs and resuspend them in M15 medium.

o Form cell aggregates (cardiac bodies) by plating the cells in hanging drops (e.g., 900 cells
per 20 pL drop) or in non-adherent plates.

o Culture for 4.5 days to allow for aggregation.
e Plating and Treatment:
o Collect the cardiac bodies and plate them onto gelatin-coated tissue culture plates.

o Add M15 medium containing 1 pM Vut-MK142. For control plates, add an equivalent
volume of DMSO.

o Culture for an additional period (e.g., 7-14 days), observing for the appearance of
spontaneously beating areas.

e RNA Analysis:

o At the end of the culture period, harvest the cells and extract total RNA using a
commercial Kit.

o Synthesize cDNA from the extracted RNA.

o Perform semi-quantitative or quantitative RT-PCR using primers for relevant cardiac
markers. Use a housekeeping gene (e.g., GAPDH) for normalization.

o Analyze the relative expression levels of cardiac markers in Vut-MK142-treated cells
compared to control cells.

Mandatory Visualizations
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Caption: Experimental workflow for generating cardiomyocytes using Vut-MK142 for cardiac
tissue engineering applications.
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Caption: Simplified diagram of Vut-MK142's role in promoting cardiomyogenic differentiation.

Future Directions and Applications

The successful generation of cardiomyocytes is the foundational step in cardiac tissue
engineering. The protocols described above provide a method for producing the primary cell
type required for these advanced applications. Once a robust population of Vut-MK142-
induced cardiomyocytes is established and characterized, they can be integrated into various
tissue engineering platforms:

» Scaffold-Based Tissue Engineering: The differentiated cardiomyocytes can be seeded onto
biocompatible scaffolds (e.g., hydrogels, decellularized matrices) that provide structural
support and mimic the native cardiac extracellular matrix.

» 3D Bioprinting: Cardiomyocytes can be mixed with bio-inks and printed layer-by-layer to
create complex, structured cardiac tissues with defined geometries.
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e Cardiac Organoids: The induced cardiomyocytes can be co-cultured with other cardiac cell
types, such as fibroblasts and endothelial cells, in scaffold-free systems to promote self-
assembly into three-dimensional, organoid-like structures.

These engineered tissues can then be used for high-throughput drug screening, studying
cardiac disease mechanisms in a human-relevant context, and developing novel therapeutic
strategies. Further research is required to optimize the integration of Vut-MK142-induced
cardiomyocytes into these complex systems and to fully characterize the functional properties
of the resulting engineered tissues.

 To cite this document: BenchChem. [Application Note: Vut-MK142 for Induction of
Cardiomyocyte Differentiation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611789#vut-mk142-in-vitro-cardiac-tissue-
engineering]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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